(4-Aminophenyl)methanethiol
Overview
Description
(4-Aminophenyl)methanethiol, also known as 4-aminobenzenethiol or 4-mercaptoaniline, is an aromatic thiol with the molecular formula C7H9NS. It is characterized by the presence of both an amino group (-NH2) and a thiol group (-SH) attached to a benzene ring. This compound is known for its bifunctional nature, making it useful in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Aminophenyl)methanethiol can be synthesized through several methods. One common approach involves the reduction of 4-nitrobenzenethiol using hydrogen gas in the presence of a palladium catalyst. Another method includes the reaction of 4-chlorobenzenethiol with ammonia under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction reactions using hydrogen gas and palladium catalysts. The process is optimized for high yield and purity, ensuring the compound meets industrial standards for various applications .
Chemical Reactions Analysis
Types of Reactions
(4-Aminophenyl)methanethiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The nitro group in precursor compounds can be reduced to form the amino group.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Disulfides such as 4,4’-dithiobis(benzenamine).
Reduction: Formation of 4-aminophenylmethanethiol from 4-nitrobenzenethiol.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
(4-Aminophenyl)methanethiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the development of biosensors due to its ability to form self-assembled monolayers on metal surfaces.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of (4-Aminophenyl)methanethiol involves its ability to interact with various molecular targets through its amino and thiol groups. The thiol group can form strong bonds with metal surfaces, making it useful in surface chemistry and catalysis. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
4-Aminothiophenol: Similar structure but lacks the methylene bridge.
4-Mercaptoaniline: Another name for (4-Aminophenyl)methanethiol.
4-Nitrobenzenethiol: Precursor compound used in the synthesis of this compound.
Uniqueness
This compound is unique due to its bifunctional nature, combining both amino and thiol groups in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it highly versatile for various applications in research and industry .
Properties
IUPAC Name |
(4-aminophenyl)methanethiol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEMCRRMXUJLCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50598088 | |
Record name | (4-Aminophenyl)methanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50598088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90296-28-9 | |
Record name | 4-Aminobenzenemethanethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90296-28-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Aminophenyl)methanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50598088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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